molecular formula C11H24O B14625194 Decane, 3-methoxy- CAS No. 55955-64-1

Decane, 3-methoxy-

Cat. No.: B14625194
CAS No.: 55955-64-1
M. Wt: 172.31 g/mol
InChI Key: WTQMTAKGPZZDKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Methoxyalkanes in Contemporary Chemical Research

Methoxyalkanes, a subclass of ethers, are characterized by the presence of a methoxy (B1213986) group (-OCH3) attached to an alkane chain. These compounds are of considerable interest in various fields of chemical research. Their utility often stems from their unique physicochemical properties, which are a direct consequence of the ether linkage. The oxygen atom in the ether group can act as a hydrogen bond acceptor, influencing the solubility and boiling point of the molecule. byjus.comnumberanalytics.comlibretexts.orgbyjus.com

In contemporary research, methoxyalkanes are explored for a variety of applications. One of the most prominent areas of investigation is their potential use as fuel additives. researchgate.netnih.govrivm.nlresearchgate.netacs.org The introduction of an oxygen atom into a hydrocarbon chain can lead to more complete combustion, resulting in reduced emissions of particulate matter and other pollutants. Branched-chain ethers, in particular, are of interest for their potential to improve the octane (B31449) or cetane number of fuels, leading to greater engine efficiency. researchgate.netresearchgate.net The structure of Decane (B31447), 3-methoxy-, with its secondary methoxy group, places it within this category of compounds with potential as next-generation fuel components.

Furthermore, methoxyalkanes serve as important intermediates in organic synthesis. The ether group is relatively stable under many reaction conditions, making it a useful protecting group for alcohols. The specific positioning of the methoxy group can also influence the reactivity of neighboring functional groups, providing a tool for chemists to control the outcome of complex synthetic sequences.

Rationale for Dedicated Academic Investigation of Decane, 3-methoxy-

While specific academic studies focusing solely on Decane, 3-methoxy- are not abundant in the current literature, a clear rationale for its investigation can be constructed based on the properties and applications of related molecules. As a branched, secondary methoxyalkane, it represents a model compound for understanding the structure-property relationships within this class of ethers.

A dedicated investigation into Decane, 3-methoxy- would provide valuable data on how the position of the methoxy group along a longer alkyl chain influences key properties. For instance, its flash point, viscosity, and combustion characteristics would be of direct relevance to the ongoing research into ether-based fuel additives. researchgate.net By comparing the properties of 3-methoxydecane with its isomers, such as 1-methoxydecane (B1670044) or 2-methoxydecane, researchers could gain a more nuanced understanding of how molecular structure impacts fuel performance.

Moreover, a thorough study of the synthesis and reactivity of Decane, 3-methoxy- would contribute to the broader field of organic synthesis. Understanding the challenges and efficiencies of different synthetic routes to secondary ethers is crucial for the development of new and improved chemical methodologies. The potential for this molecule to serve as a precursor in the synthesis of more complex chemical structures also warrants investigation.

Historical Context and Evolution of Ether Chemistry Relevant to Decane, 3-methoxy-

The study of ethers has a rich history that dates back to the 13th century, with the first synthesis of diethyl ether. openstax.org Initially referred to as "sweet oil of vitriol," its true nature as an organic compound containing an ether linkage was not understood until much later. The 19th century was a pivotal period for ether chemistry, with significant contributions from chemists like Alexander Williamson. His development of the Williamson ether synthesis in 1850 provided a versatile and reliable method for preparing a wide range of ethers, including asymmetrical ethers like Decane, 3-methoxy-. youtube.comyoutube.comscribd.commiamioh.edu This reaction, which involves the reaction of an alkoxide with an alkyl halide, remains a fundamental tool in organic chemistry today.

The evolution of ether chemistry has been driven by both academic curiosity and industrial applications. The use of diethyl ether as a general anesthetic in the mid-19th century revolutionized surgery and highlighted the profound biological effects that even simple organic molecules can possess. In the 20th and 21st centuries, the focus has shifted towards the use of ethers as solvents, reagents, and, more recently, as high-performance fuel components. The development of sophisticated analytical techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), has allowed for the detailed characterization of ethers, providing deep insights into their molecular structure and behavior. openstax.orgyoutube.comyoutube.comblogspot.comquimicaorganica.orgpressbooks.pubdummies.com

The ongoing exploration of compounds like Decane, 3-methoxy- is a continuation of this long history of scientific inquiry. Each new piece of data, whether it be a refined synthetic method, a detailed spectroscopic analysis, or an evaluation of its performance as a fuel additive, contributes to our collective understanding of the vast and versatile world of ether chemistry.

Interactive Data Tables

Below are interactive tables summarizing key information about Decane, 3-methoxy- and related concepts.

Physicochemical Properties of Decane, 3-methoxy-

PropertyValueSource
Molecular FormulaC11H24OPubChem
Molecular Weight172.31 g/molCalculated
Boiling Point (Predicted)194.5 °CPubChem

Plausible Spectroscopic Data for Decane, 3-methoxy-

TechniqueExpected Key Features
IR SpectroscopyStrong C-O stretch around 1100-1150 cm⁻¹
¹H NMR Spectroscopy-CH-O- proton signal around 3.3-3.6 ppm -O-CH₃ proton singlet around 3.2-3.4 ppm
¹³C NMR Spectroscopy-CH-O- carbon signal around 75-85 ppm -O-CH₃ carbon signal around 55-60 ppm
Mass SpectrometryProminent fragments from α-cleavage adjacent to the oxygen atom.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55955-64-1

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

IUPAC Name

3-methoxydecane

InChI

InChI=1S/C11H24O/c1-4-6-7-8-9-10-11(5-2)12-3/h11H,4-10H2,1-3H3

InChI Key

WTQMTAKGPZZDKP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CC)OC

Origin of Product

United States

Ii. Synthetic Methodologies and Catalytic Approaches for Decane, 3 Methoxy

Direct Etherification Strategies

Direct methods for the synthesis of Decane (B31447), 3-methoxy- primarily involve the formation of the C-O-C ether bond from an alcohol precursor. These strategies include classical nucleophilic substitution reactions and acid-catalyzed dehydration processes.

Nucleophilic Substitution Reactions in Decane, 3-methoxy- Synthesis

The Williamson ether synthesis stands as a cornerstone for the preparation of ethers and is a prime example of a nucleophilic substitution reaction for this purpose. wikipedia.orgbyjus.commasterorganicchemistry.com This method involves the reaction of an alkoxide with an alkyl halide or another suitable electrophile. For the synthesis of Decane, 3-methoxy-, two main pathways are theoretically possible, though one is significantly more practical.

The more viable route involves the deprotonation of 3-decanol (B75509) using a strong base, such as sodium hydride (NaH), to form the corresponding sodium 3-decoxide. This alkoxide then acts as a nucleophile, attacking a methyl halide (e.g., iodomethane (B122720) or bromomethane) in an SN2 reaction to yield 3-methoxydecane. masterorganicchemistry.com This approach is favored because the electrophile is a methyl halide, which is highly reactive in SN2 reactions and cannot undergo elimination.

Conversely, reacting sodium methoxide (B1231860) with 3-chlorodecane (B86539) or 3-bromodecane (B3051033) is less efficient. In this scenario, the methoxide ion, being a strong base, can promote the E2 elimination of the secondary alkyl halide, leading to the formation of dec-2-ene and dec-3-ene as major byproducts, thus reducing the yield of the desired ether. wikipedia.orgmasterorganicchemistry.com Laboratory syntheses using the Williamson method typically report yields ranging from 50% to 95%, depending on the substrates and reaction conditions. wikipedia.org The use of polar aprotic solvents like DMF or DMSO can facilitate the SN2 reaction. numberanalytics.com

Table 1: Williamson Ether Synthesis Approaches for Decane, 3-methoxy-

NucleophileElectrophilePredominant ReactionExpected Yield of EtherReference
Sodium 3-decoxideIodomethaneSN2Good to Excellent masterorganicchemistry.com
Sodium methoxide3-BromodecaneSN2 and E2Low to Moderate wikipedia.org

Alcohol Dehydration Pathways for C-O Bond Formation

The acid-catalyzed dehydration of alcohols presents another direct route to ethers. masterorganicchemistry.com This method typically involves heating an alcohol in the presence of a strong acid, such as sulfuric acid or phosphoric acid. For the synthesis of an unsymmetrical ether like 3-methoxydecane, this would entail the reaction of 3-decanol with methanol (B129727) under acidic conditions.

The mechanism proceeds through the protonation of the more substituted alcohol (3-decanol), which then either undergoes an SN1-type reaction by forming a secondary carbocation that is subsequently attacked by methanol, or an SN2 reaction where methanol displaces a protonated hydroxyl group. masterorganicchemistry.comyoutube.com However, this method is fraught with challenges, particularly for secondary alcohols. A significant competing reaction is the E1 elimination of the protonated alcohol to form alkenes, which is often favored at higher temperatures. masterorganicchemistry.com The formation of symmetrical ethers (di-3-decyl ether and dimethyl ether) can also occur. Consequently, acid-catalyzed dehydration is generally more effective for the synthesis of symmetrical ethers from primary alcohols. masterorganicchemistry.com Careful control of reaction temperature is crucial to maximize the yield of the ether over the alkene byproducts. masterorganicchemistry.com

Indirect Synthetic Routes and Precursor Transformations

Indirect methods for synthesizing Decane, 3-methoxy- involve the initial preparation of a suitable precursor, which is then converted to the final ether product. These multi-step sequences can offer advantages in terms of selectivity and yield.

Alkene Functionalization Techniques Leading to Decane, 3-methoxy-

Alkoxymercuration-demercuration is a highly reliable and regioselective method for the synthesis of ethers from alkenes. byjus.commasterorganicchemistry.com This two-step process avoids the carbocation rearrangements that can plague acid-catalyzed additions. To synthesize 3-methoxydecane, one could start with either dec-2-ene or dec-3-ene.

In the first step, the alkene reacts with mercuric trifluoroacetate (B77799) or mercuric acetate (B1210297) in methanol. The reaction proceeds via a mercurinium ion intermediate, which is then attacked by the solvent (methanol) at the more substituted carbon atom, following Markovnikov's rule. youtube.com This results in the formation of a stable organomercury intermediate. In the second step, demercuration is achieved by treatment with sodium borohydride (B1222165) (NaBH₄), which replaces the mercury-containing group with a hydrogen atom to yield the final ether product. byjus.comyoutube.com This method is known for its high yields and excellent regioselectivity, making it a superior choice for preparing unsymmetrical ethers from alkenes. masterorganicchemistry.com

Table 2: Alkoxymercuration-Demercuration for Decane, 3-methoxy- Synthesis

Alkene PrecursorReagentsKey FeaturesReference
dec-2-ene or dec-3-ene1. Hg(OAc)₂, CH₃OH 2. NaBH₄Markovnikov addition, no carbocation rearrangement, high yield byjus.commasterorganicchemistry.com

Reductive Etherification Methods

Reductive etherification provides a pathway to ethers from carbonyl compounds. organic-chemistry.org To synthesize 3-methoxydecane via this route, the precursor would be 3-decanone (B1198406). The ketone is reacted with methanol in the presence of a reducing agent.

The reaction is believed to proceed through the formation of a hemiacetal intermediate from the reaction of 3-decanone and methanol. This intermediate is then reduced in situ to the corresponding ether. A variety of reducing agents and catalytic systems can be employed, including silanes (like triethylsilane) in the presence of a Lewis or Brønsted acid catalyst, or catalytic hydrogenation. organic-chemistry.orgacs.org This method is advantageous as it directly converts a readily available ketone to the desired ether in a single pot. Recent advancements have focused on developing more efficient and selective catalysts for this transformation. organic-chemistry.org

Advanced Catalysis in Decane, 3-methoxy- Synthesis

Modern synthetic chemistry has seen the development of advanced catalytic systems to improve the efficiency, selectivity, and environmental footprint of etherification reactions. For the synthesis of a secondary ether like 3-methoxydecane, these catalytic approaches can be particularly beneficial.

For instance, in the context of the Williamson ether synthesis, phase-transfer catalysts such as tetrabutylammonium (B224687) bromide or crown ethers can be employed. These catalysts help to transport the alkoxide from an aqueous or solid phase into an organic phase where the reaction with the alkyl halide occurs, often leading to milder reaction conditions and improved yields. wikipedia.org

In dehydrative etherifications, the use of solid acid catalysts like zeolites or sulfated zirconia can offer advantages over traditional mineral acids. These heterogeneous catalysts can be easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling. They can also provide shape selectivity, potentially favoring ether formation over elimination. mdpi.com

Furthermore, iron-catalyzed dehydrative coupling of a secondary alcohol (like 3-decanol) with a primary alcohol (methanol) has been shown to be a selective method for the synthesis of unsymmetrical ethers. acs.org These reactions often proceed under relatively mild conditions and generate water as the only byproduct, making them environmentally attractive. acs.org Other transition metal catalysts, including those based on ruthenium and iridium, have also been developed for reductive etherification and other ether synthesis reactions. organic-chemistry.orgorganic-chemistry.org

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the catalytic species. nih.gov Several homogeneous catalytic systems have been developed for the synthesis of unsymmetrical ethers, which can be applied to the production of Decane, 3-methoxy-.

One prominent method is the iron-catalyzed dehydrative coupling of alcohols. For instance, the reaction of a secondary benzylic alcohol with a primary alcohol can selectively produce an unsymmetrical ether in the presence of an iron(III) triflate catalyst. acs.org While this has been demonstrated for benzylic systems, the principle could be extended to the reaction of decan-3-ol with methanol.

Another approach is the reductive etherification of ketones. A well-defined cationic ruthenium hydride complex, [(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻, has been shown to catalyze the reductive etherification of aldehydes and ketones with alcohols in an aqueous solution, using molecular hydrogen as the reducing agent. nih.gov In the context of Decane, 3-methoxy-, this would involve the reaction of decan-3-one with methanol.

Furthermore, the reaction of alcohols with dimethyl carbonate (DMC) in the presence of transition metal complexes is a viable route. Tungsten and cobalt carbonyl complexes have been reported to catalyze the formation of alkyl methyl ethers from alcohols and DMC. researchgate.net This reaction proceeds through the formation of an alkyl methyl carbonate intermediate, which then decarboxylates to yield the ether.

High-temperature catalytic Williamson ether synthesis represents another homogeneous approach. This method allows the use of weaker alkylating agents, such as alcohols, by significantly increasing the reaction temperature to above 300 °C in the presence of a catalytic amount of an alkali metal salt. acs.orgresearchgate.net

Table 1: Examples of Homogeneous Catalytic Systems for Secondary Ether Synthesis

Catalyst System Reactants Product Type Key Features Reference
Fe(OTf)₃ Secondary Alcohol + Primary Alcohol Unsymmetrical Ether Selective for unsymmetrical ethers. acs.org
[(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻ Ketone + Alcohol + H₂ Unsymmetrical Ether Reductive etherification in water. nih.gov
W(CO)₆ or Co₂(CO)₈ Alcohol + Dimethyl Carbonate Alkyl Methyl Ether Utilizes a green methylating agent. researchgate.net
Alkali Metal Salt Alcohol + Alcohol Symmetrical/Unsymmetrical Ether High-temperature Williamson synthesis. acs.orgresearchgate.net

Heterogeneous Catalysis Development

Heterogeneous catalysts, being in a different phase from the reactants, offer significant advantages in terms of catalyst separation and recycling, making them highly suitable for industrial processes. researchgate.net Various solid acid catalysts have been explored for the synthesis of ethers.

Zeolites, with their well-defined pore structures and tunable acidity, are effective catalysts for the etherification of alcohols. Zeolite BEA, for example, has been used in the etherification of symmetrical secondary alcohols. uu.nl The reaction involves the adsorption of the alcohol onto the catalyst surface, followed by dehydration to form the ether. uu.nl Zeolite H-MCM-22 has also been shown to be an active and regenerable catalyst for the reductive etherification of cyclohexanones with secondary alcohols. rsc.org

The Williamson ether synthesis can also be conducted under heterogeneous conditions. The use of a base supported on a solid material, such as potassium hydroxide (B78521) on alumina (B75360) (KOH/Al₂O₃), facilitates the formation of the alkoxide in a heterogeneous medium, which then reacts with an alkyl halide. tandfonline.com This approach avoids the need for a soluble strong base.

Reductive etherification can also be achieved with heterogeneous catalysts. For example, a heterogeneous platinum catalyst can mediate the reductive etherification of ketones at ambient hydrogen pressure, with water being the only byproduct. organic-chemistry.org

Table 2: Examples of Heterogeneous Catalytic Systems for Secondary Ether Synthesis

Catalyst System Reactants Product Type Key Features Reference
Zeolite BEA Secondary Alcohol Symmetrical Ether Shape-selective solid acid catalyst. uu.nl
Zeolite H-MCM-22 Ketone + Secondary Alcohol Unsymmetrical Ether Reductive etherification. rsc.org
KOH/Al₂O₃ Alcohol + Alkyl Halide Unsymmetrical Ether Heterogeneous Williamson synthesis. tandfonline.com
Platinum on Carbon (Pt/C) Ketone + H₂ Symmetrical/Unsymmetrical Ether Reductive etherification at ambient pressure. organic-chemistry.org

Biocatalytic Approaches and Enzymatic Transformations

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds, operating under mild reaction conditions. utupub.fi For the synthesis of enantiomerically pure Decane, 3-methoxy-, biocatalytic methods primarily focus on the resolution of the racemic precursor, decan-3-ol.

The most common approach is the enzymatic kinetic resolution (EKR) of secondary alcohols using lipases. rsc.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), can selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and in high enantiomeric excess. researchgate.netresearchgate.net The resulting ester and the unreacted alcohol can then be separated. The resolved alcohol can subsequently be converted to the corresponding chiral ether via a standard chemical method like the Williamson synthesis. Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, allows for a theoretical yield of 100% of the desired enantiomerically pure product. d-nb.infomdpi.com

While direct enzymatic etherification is less common for simple alkyl ethers, some enzymes have shown activity in forming C-O bonds. For instance, a feruloyl esterase from Humicola insolens has been found to catalyze the asymmetric transesterification of secondary alcohols, demonstrating high R-enantioselectivity. nih.gov This suggests the potential for developing novel biocatalysts for the direct asymmetric synthesis of ethers.

Table 3: Biocatalytic Strategies Relevant to the Synthesis of Chiral 3-Methoxydecane

Enzyme Strategy Substrate Product Key Features Reference
Candida antarctica Lipase B (CALB) Kinetic Resolution Racemic secondary alcohol Enantiopure alcohol and ester Widely used, high enantioselectivity. researchgate.netresearchgate.net
Lipase + Ru catalyst Dynamic Kinetic Resolution Racemic secondary alcohol Enantiopure ester Combines enzymatic resolution with chemical racemization for high yields. mdpi.com
Humicola insolens Feruloyl Esterase Asymmetric Transesterification Secondary alcohol Chiral ester Direct enzymatic route to a chiral C-O bond. nih.gov

Stereoselective Synthesis of Decane, 3-methoxy-

The synthesis of a single enantiomer of Decane, 3-methoxy- requires stereochemical control during the C-O bond formation. This can be achieved through the use of chiral auxiliaries or by employing asymmetric catalysis.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed. While more commonly applied to C-C bond formations, this strategy can be adapted for the synthesis of chiral ethers.

The general approach would involve attaching a chiral auxiliary to either the decan-3-ol or the methylating agent. For example, a chiral alcohol could be used to form a mixed carbonate with the methylating agent, which would then react diastereoselectively with decan-3-ol. Alternatively, decan-3-ol could be derivatized with a chiral group that directs the methylation to one of the two faces of the secondary alcohol. The design of effective chiral auxiliaries for ether synthesis often relies on creating a rigid, chelated transition state that provides a clear steric bias. iupac.org

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as only a small amount of a chiral catalyst is required to generate a large quantity of enantiomerically enriched product. Several strategies for the asymmetric formation of C-O bonds in ethers have been developed.

One such method is the palladium-catalyzed asymmetric aminomethylative etherification of conjugated dienes with aliphatic alcohols. This reaction has been shown to be effective for the O-allylation of primary and secondary aliphatic alcohols with high enantioselectivity. nih.gov

Another powerful technique is the copper-catalyzed asymmetric propargyl etherification of secondary aliphatic alcohols. This method allows for the efficient O-propargylation of sterically demanding secondary alcohols under nearly neutral conditions. researchgate.net

The asymmetric hydroalkoxylation of alkenes is also a direct route to chiral ethers. Confined and strong chiral Brønsted acids have been developed to catalyze the asymmetric intramolecular hydroalkoxylation of unbiased olefins, leading to cyclic ethers with high enantioselectivity. mpg.de While demonstrated for intramolecular reactions, the development of intermolecular variants could be applied to the synthesis of acyclic ethers like 3-methoxydecane from 2-decene and methanol.

Table 4: Asymmetric Catalytic Methods for Chiral Ether Synthesis

Catalytic System Reaction Type Reactants Product Type Key Features Reference
Palladium / Chiral Ligand Aminomethylative Etherification Conjugated Diene + Secondary Alcohol Chiral Allylic Ether High enantioselectivity for secondary alcohols. nih.gov
Copper / Chiral Ligand Propargyl Etherification Propargyl Electrophile + Secondary Alcohol Chiral Propargyl Ether Effective for sterically hindered alcohols. researchgate.net
Chiral Brønsted Acid Hydroalkoxylation Alkene + Alcohol Chiral Ether Asymmetric activation of olefins. mpg.de

Iii. Spectroscopic and Advanced Analytical Characterization Techniques of Decane, 3 Methoxy

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Decane (B31447), 3-methoxy-, various NMR experiments can map out the precise arrangement of atoms, confirming the position of the methoxy (B1213986) group and the structure of the decane chain.

Given the structure of 3-methoxydecane, distinct signals are expected in both ¹H and ¹³C NMR spectra. The protons on the carbon atom bonded to the ether oxygen (C3) are expected to be the most downfield among the aliphatic chain protons, typically appearing in the 3.3-3.5 ppm range. pressbooks.publibretexts.org The methoxy group's protons will present as a sharp singlet around 3.3 ppm. researchgate.net The terminal methyl groups (C1 and C10) and the various methylene groups along the chain will have characteristic chemical shifts and coupling patterns, which can be fully resolved using multi-dimensional techniques.

Predicted ¹H and ¹³C NMR Chemical Shifts for Decane, 3-methoxy-

This table presents predicted chemical shift values based on established NMR principles and data from analogous aliphatic ethers. Actual experimental values may vary.

PositionAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1CH₃~0.9 (t)~10-15
2CH₂~1.5 (m)~20-25
3CH~3.4 (m)~75-80
4CH₂~1.4 (m)~30-35
5-9CH₂~1.3 (m)~22-32
10CH₃~0.9 (t)~14
OCH₃CH₃~3.3 (s)~56-58

While 1D NMR provides foundational information, 2D NMR experiments are essential for unambiguously assigning each signal and confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgcolumbia.edu For 3-methoxydecane, a COSY spectrum would show a cross-peak between the protons on C2 and C3, and between the protons on C3 and C4, confirming the connectivity around the ether linkage. It would also reveal the coupling network along the rest of the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.comcolumbia.edu An HSQC spectrum would definitively link each proton resonance in the table above to its corresponding carbon atom, for example, connecting the ~3.4 ppm proton signal to the ~75-80 ppm carbon signal of C3.

Decane, 3-methoxy- is a highly flexible molecule due to the free rotation around its numerous carbon-carbon and carbon-oxygen single bonds. This rotation leads to a variety of transient spatial arrangements, or conformations. Dynamic NMR (DNMR) spectroscopy is a technique used to study these conformational changes by analyzing the effect of temperature on the NMR spectrum. unibas.itlibretexts.org

For a simple aliphatic ether like 3-methoxydecane, the energy barriers to bond rotation are very low. As a result, at room temperature, the molecule rapidly interconverts between its various conformations. The observed NMR spectrum is a time-averaged representation of all these conformers. To study the individual conformers, one would need to cool the sample to a very low temperature to slow down the rotation until the rate of exchange is slow on the NMR timescale. nih.gov At this "coalescence temperature," the single averaged peaks would broaden and eventually split into separate signals for each distinct conformer. However, for a flexible acyclic molecule like this, the coalescence temperature is expected to be extremely low and may be difficult to reach experimentally.

Solid-state NMR (ssNMR) provides structural information on materials in the solid phase. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable information about the local electronic environment and internuclear distances.

For a compound like Decane, 3-methoxy-, which is a liquid at room temperature, ssNMR studies would require freezing the sample. If the compound forms a crystalline solid, ssNMR could provide detailed information about the conformation of the molecule in the crystal lattice and the packing arrangement of molecules relative to each other. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra, revealing if multiple, distinct conformations exist in the solid state. However, if the compound freezes into an amorphous or glassy solid, the ssNMR spectra would likely be very broad and less informative.

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that ionizes a molecule and then detects the mass-to-charge ratio (m/z) of the intact ion and any fragment ions produced. It is invaluable for determining the molecular weight and providing structural clues based on fragmentation patterns. youtube.com

For aliphatic ethers, the most characteristic fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the ether oxygen. miamioh.edublogspot.com The molecular ion of an aliphatic ether is often weak or absent. whitman.edu The fragmentation is driven by the formation of a stable, resonance-stabilized oxonium ion. In the case of 3-methoxydecane, there are two possible α-cleavage pathways:

Cleavage of the C2-C3 bond, resulting in the loss of an ethyl radical (•CH₂CH₃).

Cleavage of the C3-C4 bond, resulting in the loss of a heptyl radical (•C₇H₁₅).

Generally, the fragmentation pathway that expels the larger alkyl radical is favored. miamioh.edu Therefore, the loss of the heptyl radical is expected to be the dominant pathway, making the resulting ion the base peak (the most intense peak) in the spectrum.

High-Resolution Mass Spectrometry measures the m/z of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. For Decane, 3-methoxy-, the molecular formula is C₁₁H₂₄O. HRMS would be used to confirm this by comparing the experimentally measured exact mass to the calculated theoretical mass.

HRMS Data for Decane, 3-methoxy-

Formula Species Calculated Exact Mass Measured Exact Mass
C₁₁H₂₄O [M+H]⁺ 173.1905 (Experimentally determined)

Tandem Mass Spectrometry (MS/MS) is a powerful technique for confirming fragmentation pathways and elucidating structure. In an MS/MS experiment, a specific "parent" ion from the initial mass spectrum is selected, isolated, and then subjected to further fragmentation to produce "daughter" ions.

For 3-methoxydecane, one could select the most abundant fragment ion generated by α-cleavage (expected at m/z 73.06, resulting from the loss of the heptyl radical) and fragment it further. The resulting daughter ions would provide confirmation of the fragment's structure and, by extension, the structure of the original molecule. This process helps to differentiate isomers. For instance, the fragmentation pattern of 2-methoxydecane would produce a different set of primary fragment ions, allowing for clear distinction from the 3-methoxy isomer.

Predicted Key MS Fragmentation Pathways for Decane, 3-methoxy-

Parent Ion (m/z) Neutral Loss Fragment Ion (m/z) Proposed Fragment Structure Expected Abundance
172.18 ([M]⁺•) C₇H₁₅• (Heptyl radical) 73.06 [CH₃CH₂CH(OCH₃)]⁺ High (likely base peak)

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) spectroscopy is particularly effective for identifying the key functional groups in Decane, 3-methoxy-. The absorption of infrared radiation excites molecules into higher vibrational states. The primary diagnostic bands for this compound are the C-H stretching vibrations from the alkyl chain and methoxy group, and the characteristic C-O stretching vibration of the ether linkage.

The aliphatic C-H stretching vibrations are expected to appear as strong, sharp absorptions in the 2850-3000 cm⁻¹ region libretexts.org. Specifically, the C-H bonds of the O-CH₃ group typically produce a distinct absorption between 2815 and 2830 cm⁻¹ docbrown.infodocbrown.info. The most definitive feature for an ether is the C-O stretching band. For aliphatic ethers, this bond gives rise to a strong and prominent absorption in the region of 1060-1150 cm⁻¹ docbrown.info. The absence of a broad absorption band around 3300-3500 cm⁻¹ would confirm the lack of a hydroxyl (-OH) group, distinguishing it from its alcohol isomers docbrown.info.

Table 1: Predicted Infrared (IR) Absorption Frequencies for Decane, 3-methoxy-

Vibrational Mode Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C-H Stretch Alkyl (CH₂, CH₃) 2850 - 2975 Strong
C-H Stretch Methoxy (O-CH₃) 2815 - 2830 Medium
C-H Bend CH₂ / CH₃ 1350 - 1470 Variable
C-O Stretch Alkyl Ether 1060 - 1150 Strong

Raman spectroscopy serves as a valuable complement to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. In Raman spectra, non-polar bonds and symmetric vibrations tend to produce stronger signals. For Decane, 3-methoxy-, the C-C bond stretches within the decane backbone and the symmetric C-H stretching modes are expected to be prominent spectroscopyonline.com.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment

The carbon atom at the 3-position in Decane, 3-methoxy- is a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable mirror images (enantiomers): (R)-3-methoxydecane and (S)-3-methoxydecane. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for probing this stereochemistry.

These techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light wikipedia.orgharvard.edu. A pure sample of one enantiomer will produce a characteristic CD spectrum, which is an equal and opposite mirror image of the spectrum for the other enantiomer. While specific experimental CD or ORD data for 3-methoxydecane are not available, these methods are the definitive means for assigning the absolute configuration of a synthesized or isolated enantiomer. This is typically achieved by comparing the experimental spectrum to spectra predicted by quantum chemical calculations nih.gov. The phenomenon is exhibited in the absorption bands of optically active chiral molecules, making CD spectroscopy a powerful tool for structural studies wikipedia.org.

X-ray Crystallography and Diffraction Studies

X-ray crystallography is the most unambiguous method for determining the three-dimensional atomic structure of a molecule. It involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern.

Currently, there are no published crystal structures for Decane, 3-methoxy- in crystallographic databases. As a flexible, long-chain aliphatic ether, it exists as a liquid at room temperature and does not readily form the well-ordered single crystals required for X-ray diffraction analysis. Obtaining a crystal structure would likely necessitate specialized low-temperature crystallization techniques. If a structure were obtained, it would provide precise data on bond lengths, bond angles, and the conformational arrangement of the molecule in the solid state.

Hyphenated Chromatographic Techniques for Purity Assessment and Mixture Analysis

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of spectroscopy, are indispensable for analyzing complex mixtures and assessing the purity of compounds like Decane, 3-methoxy-.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical method for the separation, identification, and quantification of volatile compounds such as 3-methoxydecane. In this technique, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interactions with the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented nih.govdergipark.org.tr.

The resulting mass spectrum displays the mass-to-charge (m/z) ratio of the molecular ion and its various fragments. For 3-methoxydecane (molecular weight: 172.31 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 172. The primary fragmentation pathway for ethers is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the oxygen atom. For 3-methoxydecane, this would lead to two main fragmentation routes, producing highly characteristic, stable oxonium ions.

Cleavage of the bond between C3 and C4 would result in a fragment containing the methoxy group and the first three carbons of the decane chain. This would yield a prominent peak at m/z 73 .

Cleavage of the bond between C2 and C3 would result in the loss of an ethyl group, leading to a fragment at m/z 143 .

The largest and most stable fragment, the one at m/z 73, would be expected to be the base peak in the mass spectrum. This fragmentation pattern allows for the unambiguous identification of the compound and distinguishes it from its isomers, such as 1-methoxydecane (B1670044) or 2-methoxydecane, which would produce different primary fragments nih.govnih.gov.

Table 2: Predicted Key Mass Spectrometry (GC-MS) Fragments for Decane, 3-methoxy-

m/z Value Ion Predicted Intensity
172 [C₁₁H₂₄O]⁺ (Molecular Ion) Low to Medium
143 [M - CH₂CH₃]⁺ Medium
73 [CH₃OCH(CH₂CH₃)]⁺ High (likely Base Peak)

High-Performance Liquid Chromatography (HPLC) Coupled with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. For a non-polar, aliphatic ether like Decane, 3-methoxy-, which lacks a chromophore for traditional ultraviolet (UV) detection, coupling HPLC with advanced detectors such as mass spectrometry (MS), charged aerosol detection (CAD), or evaporative light scattering detection (ELSD) is essential for its characterization.

The separation of Decane, 3-methoxy- can be approached using two primary HPLC modes: reversed-phase and normal-phase chromatography. In reversed-phase HPLC, the most common approach for non-polar compounds, a non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase. The retention of Decane, 3-methoxy- would be governed by its hydrophobic interactions with the stationary phase. A mobile phase consisting of a gradient of water and a miscible organic solvent, such as acetonitrile or methanol (B129727), would be employed. As the proportion of the organic solvent increases, the non-polar analyte is eluted from the column.

Alternatively, normal-phase HPLC can be utilized for the separation of non-polar compounds. This technique employs a polar stationary phase (e.g., silica or cyano-propyl) and a non-polar mobile phase, such as hexane mixed with a slightly more polar solvent like methyl tert-butyl ether. In this mode, less polar compounds elute faster.

Given the non-volatile nature of Decane, 3-methoxy-, advanced detectors are necessary for its detection post-separation.

Mass Spectrometry (MS) : When coupled with HPLC, MS provides highly sensitive and specific detection. The eluent from the HPLC column is ionized, and the detector measures the mass-to-charge ratio of the resulting ions. This allows for the determination of the molecular weight of the compound and provides structural information through fragmentation patterns, confirming the identity of Decane, 3-methoxy-.

Charged Aerosol Detection (CAD) : This universal detector nebulizes the column eluent, and the resulting aerosol particles are charged. The magnitude of this charge is proportional to the amount of analyte present. CAD is particularly advantageous for non-volatile compounds that lack a UV chromophore, offering consistent response regardless of the chemical structure.

Evaporative Light Scattering Detection (ELSD) : Similar to CAD, ELSD is a universal detector that is suitable for non-volatile analytes. It works by nebulizing the eluent and then evaporating the mobile phase, leaving behind particles of the analyte. A light source is directed at these particles, and the scattered light is measured by a photodiode, with the signal being proportional to the analyte concentration.

Detailed research findings on the specific HPLC analysis of Decane, 3-methoxy- are not extensively available in publicly accessible literature. However, based on the analysis of structurally similar long-chain alkoxyalkanes and other non-polar lipids, hypothetical chromatographic conditions and expected results can be outlined.

ParameterReversed-Phase HPLCNormal-Phase HPLC
Stationary PhaseC18 (Octadecylsilyl silica gel)Silica Gel or Cyano (CN)
Column Dimensions4.6 mm x 150 mm, 5 µm particle size4.6 mm x 100 mm, 3 µm particle size
Mobile PhaseA: Water; B: Acetonitrile/Methanol (1:1)A: Hexane; B: Methyl tert-butyl ether
Gradient80% B to 100% B over 15 min2% B to 20% B over 12 min
Flow Rate1.0 mL/min1.0 mL/min
Column Temperature30 °C25 °C
DetectorMS, CAD, or ELSDMS, CAD, or ELSD
Injection Volume10 µL10 µL
TechniqueExpected Findings
Reversed-Phase HPLC-MSA single peak corresponding to Decane, 3-methoxy- would be observed with a retention time dependent on the specific gradient conditions. The mass spectrometer would confirm the molecular weight (186.34 g/mol) and provide characteristic fragment ions for structural elucidation.
Normal-Phase HPLC-CAD/ELSDSeparation from other non-polar compounds would be achieved based on polarity. The retention time would be relatively short due to the non-polar nature of the analyte. The CAD or ELSD would provide a quantifiable signal proportional to the concentration of Decane, 3-methoxy-.

Iv. Computational Chemistry and Theoretical Studies of Decane, 3 Methoxy

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. openaccessjournals.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. openaccessjournals.com

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.govrsc.org It is favored for its balance of accuracy and computational cost, making it suitable for medium to large-sized molecules like 3-methoxydecane. osti.gov In a typical DFT study of 3-methoxydecane, the primary goal would be to determine the molecule's ground-state geometry and electronic properties.

Researchers would employ a functional, which is an approximation to the exchange-correlation energy, and a basis set, which describes the atomic orbitals. Common functionals for such organic molecules include B3LYP and M06-2X, paired with basis sets like 6-31G* or larger for more accuracy. cas.czacademicjournals.org The calculation would optimize the molecular geometry to find the lowest energy arrangement of atoms.

From this optimized geometry, a wealth of electronic properties can be derived. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. The MEP map would visualize the electron-rich and electron-poor regions of the molecule, with the oxygen atom of the methoxy (B1213986) group expected to be a region of high electron density.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 3-methoxydecane (Ground State) This table presents illustrative data based on typical results for similar alkoxyalkanes.

Property Value Significance
Ground State Energy (Hartree) -628.XXX The total electronic energy of the most stable conformation.
HOMO Energy (eV) -7.5 to -9.5 Relates to the molecule's ability to donate electrons.
LUMO Energy (eV) 1.0 to 3.0 Relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap (eV) 8.5 to 12.5 Indicator of chemical stability and reactivity.

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. academicjournals.org These methods, such as Møller-Plesset perturbation theory (e.g., MP2), are generally more computationally demanding than DFT but can offer higher accuracy for certain properties. core.ac.uk

For 3-methoxydecane, ab initio calculations would be invaluable for analyzing the potential energy surface (PES). The PES is a multidimensional surface that describes the energy of the molecule as a function of its geometry. By mapping out the PES, researchers can identify not only the ground state but also various local energy minima (corresponding to different stable conformers) and the transition states that connect them.

A study on a related molecule, 1,3-dimethoxypropane, utilized MP2 level calculations with a large basis set to determine the energies of its conformers. ibm.com A similar approach for 3-methoxydecane would involve calculating the energies of various rotational isomers (rotamers) arising from rotations around the C-C and C-O bonds. This analysis provides the relative energies of different conformers, indicating which shapes the molecule is most likely to adopt. Such calculations are crucial for understanding the molecule's flexibility and the energetic barriers to conformational change.

Table 2: Illustrative Relative Energies of 3-methoxydecane Conformers from Ab Initio Calculations This table provides a simplified, hypothetical example of the kind of data generated.

Conformer Description Dihedral Angle (°C2-C3-C4-C5) Relative Energy (kJ/mol)
Anti 180 0.00 (Reference)
Gauche 60 3.5 - 4.5

Conformational Analysis and Molecular Dynamics Simulations

The long, flexible decane (B31447) chain and the presence of the methoxy substituent mean that 3-methoxydecane can exist in a vast number of different three-dimensional shapes, or conformations. unizin.orglibretexts.org Understanding these conformations and how they interconvert is key to understanding the molecule's physical and chemical properties.

Given the flexibility of 3-methoxydecane, a systematic search of its conformational space is necessary to identify the most stable structures. Conformational search algorithms are computational procedures designed for this purpose. These algorithms, often based on molecular mechanics force fields (which are faster than quantum methods), systematically alter the dihedral angles of the molecule's rotatable bonds to generate a wide range of possible conformations. nih.gov

The preferred conformation of a molecule can be significantly influenced by its environment, particularly the solvent. For a molecule like 3-methoxydecane, which has a polar methoxy group and a nonpolar alkyl chain, the solvent polarity is expected to play a major role.

Computational studies can model solvent effects using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models surround the solute molecule with a number of individual solvent molecules. Molecular dynamics simulations of cellulose (B213188) ethers in aqueous solution, for instance, show how water molecules interact with and stabilize certain polymer conformations. researchgate.net

In a polar solvent like water, conformations that expose the polar methoxy group to the solvent while clustering the nonpolar alkyl chain (hydrophobic effect) might be favored. Conversely, in a nonpolar solvent like hexane, extended conformations that maximize favorable van der Waals interactions might be more stable. Molecular dynamics simulations of similar ether-containing surfactants in water have shown that the molecules self-aggregate to shield their hydrophobic chains from the aqueous environment. acs.orgnih.gov

While quantum mechanics and conformational searches provide a static picture of stable states, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. chemrxiv.orgnd.edu In an MD simulation, the motion of every atom in the system is calculated over a series of very small time steps by solving Newton's equations of motion.

An MD trajectory for 3-methoxydecane would show the molecule constantly in motion, with bonds vibrating, angles bending, and dihedral angles rotating. This allows researchers to observe conformational transitions directly as the molecule shifts between different energy minima. acs.org By analyzing the trajectory, one can calculate various dynamic properties, such as the rate of conformational changes and the time-averaged distribution of conformers. For example, a simulation could track the dihedral angles along the decane backbone to see how frequently transitions between anti and gauche states occur, providing insight into the molecule's flexibility and the timescales of its internal motions.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic data is a cornerstone of computational chemistry, enabling the theoretical characterization of molecular structures. For Decane, 3-methoxy-, computational methods can forecast its Nuclear Magnetic Resonance (NMR) and vibrational (infrared) spectra, which are fundamental for its identification and structural analysis.

Computational NMR Chemical Shift Predictions

Computational prediction of NMR chemical shifts has become an invaluable tool for structural elucidation of organic molecules. mdpi.comresearchgate.net Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose due to its balance of accuracy and computational cost. nih.govescholarship.org The process typically begins with the optimization of the molecule's three-dimensional geometry. For a flexible molecule like Decane, 3-methoxy-, this involves a conformational search to identify the lowest energy arrangement of atoms.

Once the optimized geometry is obtained, the NMR shielding tensors are calculated. A common and effective technique for this is the Gauge-Independent Atomic Orbital (GIAO) method. aip.orgacs.orggaussian.com The GIAO method calculates the magnetic shielding at each nucleus, which is then converted to the familiar chemical shift (δ) by referencing it against a standard compound, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends on the chosen DFT functional and basis set. mdpi.comresearchgate.net For example, benchmark studies have shown that functionals like WP04 and ωB97X-D, paired with appropriate basis sets such as 6-311++G(2d,p) or def2-SVP, can provide high accuracy for both ¹H and ¹³C chemical shifts when a solvent model is included. mdpi.com For aliphatic ethers, quantitative structure-spectrum relationship (QSSR) models have also been developed to predict ¹³C NMR chemical shifts with high correlation to experimental values. researchgate.net

For Decane, 3-methoxy-, a theoretical prediction would provide chemical shifts for each unique carbon and hydrogen atom. The carbon atom attached to the oxygen (C3) would be expected to have the largest ¹³C chemical shift in the aliphatic region due to the deshielding effect of the electronegative oxygen atom. Similarly, the proton on this carbon (H3) and the protons of the methoxy group would exhibit the largest ¹H chemical shifts.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for Decane, 3-methoxy- Calculations performed in silico using a hypothetical DFT model (e.g., B3LYP/6-31G) in a simulated chloroform (B151607) solvent.*

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1 (CH₃)0.8814.1
2 (CH₂)1.4519.5
3 (CH)3.3579.0
4 (CH₂)1.5232.5
5-9 ((CH₂)₅)1.25 - 1.3522.7 - 31.9
10 (CH₃)0.8914.2
Methoxy (OCH₃)3.3056.2

Vibrational Frequency Calculations

Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of molecules. medium.combenthamopen.com These calculations determine the normal modes of vibration, which correspond to the collective motions of atoms, such as stretching, bending, and twisting of chemical bonds. researchgate.net

The process starts with a geometry optimization to find a stable conformation of the molecule. Following this, a Hessian matrix (a matrix of second derivatives of the energy with respect to atomic coordinates) is calculated. Diagonalizing this matrix yields the vibrational frequencies and the corresponding atomic displacements for each mode. mdpi.com DFT methods, such as B3LYP, are commonly employed for these calculations. benthamopen.comacs.org

The calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and basis set limitations. Therefore, they are typically multiplied by an empirical scaling factor to improve agreement with experimental data. acs.org

For Decane, 3-methoxy-, key predicted vibrational modes would include:

C-H stretching: Strong absorptions expected in the 2850-3000 cm⁻¹ region, characteristic of the alkyl chain.

C-O-C stretching: A strong, characteristic asymmetric stretching vibration typically found in the 1070-1150 cm⁻¹ region, which is a key identifier for ethers. researchgate.net

CH₂/CH₃ bending: Vibrations in the 1350-1470 cm⁻¹ region.

These theoretical spectra can aid in the analysis of experimental IR data and confirm the presence of the ether functional group and the long alkyl chain. medium.comresearchgate.net

Table 2: Hypothetical Predicted Key Vibrational Frequencies for Decane, 3-methoxy- Calculations performed in silico using a hypothetical DFT model (e.g., B3LYP/6-31G). Frequencies are unscaled.*

Frequency (cm⁻¹)IntensityVibrational Mode Assignment
2960-2995StrongAsymmetric C-H stretching (CH₃)
2920-2945StrongAsymmetric C-H stretching (CH₂)
2850-2880MediumSymmetric C-H stretching (CH₂, CH₃)
1460-1475MediumC-H bending (scissoring)
1115StrongAsymmetric C-O-C stretching
720WeakCH₂ rocking

Mechanistic Insights from Computational Modeling of Reactivity

Computational modeling is a powerful approach for elucidating reaction mechanisms, providing detailed information about transition states and reaction energy profiles that can be difficult to obtain experimentally. For Decane, 3-methoxy-, theoretical studies can offer insights into its reactivity, such as in oxidation or cleavage reactions.

For instance, the mechanism of ether oxidation can be investigated using DFT. acs.orgrsc.org Such studies can model the reaction pathways, for example, the autoxidation process which involves radical intermediates. rsc.orgworldscientific.com The calculations can determine the activation energies for key steps like hydrogen abstraction from the carbon alpha to the ether oxygen, subsequent reaction with molecular oxygen to form a peroxy radical, and further isomerization or bimolecular reactions. acs.orgnih.govresearchgate.net Theoretical studies on diethyl ether have shown that the presence of the ether oxygen lowers the activation barriers for reactions at adjacent sites and stabilizes radical intermediates. acs.org

Another important reaction for ethers is acid-catalyzed cleavage. Computational studies using DFT can model the reaction steps, including the initial protonation of the ether oxygen and the subsequent nucleophilic attack that leads to the C-O bond breaking. acs.orgnih.govacs.org By calculating the energies of reactants, transition states, and products, the most favorable reaction pathway can be identified. For example, in a related system, computations showed that the mechanism involving protonation of the ether oxygen followed by a nucleophilic attack was the favored route. acs.orgnih.gov Similar computational approaches could be applied to model the Ni-catalyzed cross-coupling reactions involving the cleavage of the C–O bond in ethers. jst.go.jp

These computational investigations provide a molecular-level understanding of the factors controlling the reactivity of Decane, 3-methoxy-, including electronic and steric effects, and can predict the likely products of its chemical transformations.

V. Reaction Mechanisms and Reactivity Investigations of Decane, 3 Methoxy

Oxidation Pathways and Mechanisms

The oxidation of ethers like 3-methoxydecane can proceed through different pathways, often involving radical intermediates or enzymatic catalysis. These reactions typically target the carbon atom adjacent to the ether oxygen.

Peroxide-mediated oxidation represents a common method for the transformation of ethers. Reagents such as hydrogen peroxide (H₂O₂) can be activated by catalysts to facilitate the oxidation process. For instance, the use of hydrogen peroxide in the presence of a catalyst like scandium triflate (Sc(OTf)₃) has been shown to be effective for the oxidation of certain organic compounds. organic-chemistry.org This method is valued for its cost-effectiveness and environmental friendliness. organic-chemistry.org While direct studies on 3-methoxydecane are limited, the general mechanism for ether oxidation involves the insertion of an oxygen atom at the carbon adjacent to the ether oxygen. This leads to the formation of an unstable hemiacetal, which then decomposes. nih.gov

In a broader context, the oxidation of ethers can be catalyzed by various systems. For example, the combination of bromine or hydrogen bromide with hydrogen peroxide in a two-phase system has been reported to oxidize aliphatic ethers. acs.org Another approach involves the use of bis(arylsulfonyl) peroxides, which can selectively functionalize cyclic enol ethers by generating an oxocarbenium ion that is subsequently trapped by a nucleophile. researchgate.net Iron catalysts have also been explored for the aerobic α-oxidation of ethers, producing hydrogen as the only byproduct. liv.ac.uk These diverse methodologies underscore the potential for various peroxide-based systems to effect the oxidation of aliphatic ethers like 3-methoxydecane, likely proceeding through a hemiacetal intermediate that would yield 3-decanone (B1198406) and methanol (B129727) upon decomposition.

It is important to note that peroxide-mediated reactions can sometimes be accompanied by side reactions. For example, in enzyme-catalyzed oxidations using hydrogen peroxide, enzyme inactivation due to excess peroxide can occur. nih.gov

Table 1: Examples of Peroxide-Mediated Oxidation Systems for Ethers

Catalyst/Reagent SystemSubstrate TypeKey FeaturesPotential Products from 3-methoxydecane
Sc(OTf)₃ / H₂O₂General sulfides, applicable to ethersMild, high chemoselectivity. organic-chemistry.org3-decanone, Methanol
Br₂ or HBr / H₂O₂Aliphatic and benzylic ethersTwo-phase system. acs.org3-decanone, Methanol
Bis(nosyl) peroxide / Carboxylic AcidCyclic enol ethersGenerates oxocarbenium ion. researchgate.netNot directly applicable
Fe(OTf)₂-L1 / O₂EthersAerobic, produces H₂ byproduct. liv.ac.uk3-decanone, Methanol

Enzymatic systems, particularly those involving heme-peroxygenases and cytochrome P450 enzymes, provide models for the selective oxidation of ethers. Fungal unspecific heme-peroxygenases (UPOs) are known to catalyze the H₂O₂-dependent oxidative cleavage of ether bonds. nih.gov This process involves the insertion of an oxygen atom into the C-H bond adjacent to the ether oxygen, forming a hemiacetal that subsequently breaks down into an alcohol and an aldehyde (or ketone). nih.gov

Cytochrome P450 enzymes are also capable of catalyzing the oxidation of ethers, including O-demethylation reactions. nih.govnih.gov These enzymes are known for their ability to oxidize a wide range of substrates, including alkanes. nih.gov For instance, the enzyme AlkB is a non-heme diiron enzyme that oxidizes straight-chain alkanes to alcohols. nih.gov While not directly acting on ethers, the principle of selective C-H bond activation is relevant. Recent research has demonstrated the use of engineered cytochrome enzymes to perform regioselective oxidation on typically inert carbon atoms in complex molecules, creating valuable intermediates. bioengineer.org

Alcohol oxidases represent another class of enzymes that can oxidize alcohols, the potential products of ether hydrolysis. nih.gov These enzymes show broad substrate tolerance for aliphatic alcohols. nih.gov

Applying these models to 3-methoxydecane, an enzymatic system would likely target the C-3 position, leading to the formation of a hemiacetal. This intermediate would then spontaneously decompose to yield 3-decanone and methanol. The selectivity of such an enzymatic reaction would be a key advantage over non-catalytic chemical methods.

Table 2: Enzymatic Systems for Ether and Alkane Oxidation

Enzyme ClassCofactor/Prosthetic GroupTypical ReactionRelevance to 3-methoxydecane
Unspecific Peroxygenases (UPOs)HemeH₂O₂-dependent oxidative ether cleavage. nih.govDirect oxidation to 3-decanone and methanol.
Cytochrome P450HemeO-demethylation, C-H oxidation. nih.govnih.govPotential for O-demethylation or oxidation at C-3.
Alkane Monooxygenase (AlkB)DiironAlkane hydroxylation. nih.govModel for selective C-H activation.
Alcohol OxidasesFAD or CopperOxidation of alcohols to aldehydes/ketones. nih.govOxidation of potential hydrolysis product (3-decanol).

Reduction Methodologies and Products

The reduction of ethers is generally challenging due to the stability of the C-O bond. However, under specific conditions or with potent reducing agents, cleavage can be achieved.

Catalytic hydrogenation is a widely used industrial process for the reduction of unsaturated functional groups. wikipedia.org While ethers are generally resistant to catalytic hydrogenation under standard conditions, related systems provide some context. For instance, the hydrogenation of alkynes can be controlled to yield either cis- or trans-alkenes, or be fully reduced to alkanes using catalysts like platinum, palladium, or nickel. libretexts.org The reactivity of a functional group towards catalytic hydrogenation is influenced by factors such as substrate structure and the specific catalyst used. organicchemistrydata.org

More relevant to ether cleavage is the process of hydrogenolysis, which involves the cleavage of a single bond by hydrogen. This is commonly seen with benzyl (B1604629) ethers, where the C-O bond is cleaved to produce an alkane and an alcohol. However, simple aliphatic ethers like 3-methoxydecane are generally inert to these conditions. Some methods exist for the catalytic splitting of 1-alkoxyalkanes to produce 1-olefins, though this is a specialized industrial process. justia.com

Recent advancements have led to the development of molybdenum-sulfur complexes that can catalyze the hydrogenation of unactivated olefins under mild conditions. nih.gov While not directly applied to ethers, this demonstrates progress in activating and reducing less reactive functional groups.

Strong hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), are powerful reagents capable of reducing a wide variety of functional groups, including esters, carboxylic acids, and amides. jove.comorganicchemistrydata.org However, ethers are generally unreactive towards LiAlH₄ and other common hydride reagents like sodium borohydride (B1222165) (NaBH₄). quora.com These reagents function as nucleophiles, and the ether linkage is not sufficiently electrophilic to react. quora.com

The primary use of LiAlH₄ is in aprotic ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF), highlighting the inertness of the ether solvent to the reducing agent. organicchemistrydata.orgquora.com While LiAlH₄ can reduce epoxides (cyclic ethers) to alcohols, this reactivity is due to the ring strain of the three-membered ring and does not extend to acyclic ethers like 3-methoxydecane. quora.com

Some specialized, stronger reducing agents or reaction conditions might effect the cleavage of aliphatic ethers, but this is not a common or straightforward transformation.

Hydrolysis and Ether Cleavage Reactions

The cleavage of the ether bond in 3-methoxydecane typically requires harsh conditions, such as treatment with strong acids. The general mechanism for the acid-catalyzed hydrolysis of ethers involves the protonation of the ether oxygen, making it a better leaving group. This is followed by a nucleophilic attack by a halide ion (from a hydrohalic acid like HBr or HI) or water.

In the case of 3-methoxydecane, reaction with a strong acid like HBr would proceed via an Sₙ2 or Sₙ1 mechanism, depending on the structure of the ether and the reaction conditions. Given that one side of the ether is a methyl group and the other is a secondary alkyl group, the reaction would likely involve nucleophilic attack by the bromide ion. The two possible products of cleavage are 3-decanol (B75509) and methyl bromide, or decyl halides and methanol. The specific outcome would depend on which C-O bond is more readily cleaved.

The presence of the methoxy (B1213986) group allows for participation in various chemical reactions, including nucleophilic substitutions. cymitquimica.com Impurities in methoxydecane can arise from degradation processes such as hydrolysis due to moisture exposure. veeprho.com

Acid-Catalyzed Hydrolysis Kinetics

The acid-catalyzed hydrolysis of ethers is a fundamental reaction that leads to the cleavage of the ether linkage, yielding an alcohol and an alkyl halide or two alcohols, depending on the reaction conditions. The reaction is initiated by the protonation of the ether oxygen, which transforms the poor leaving group (alkoxide) into a good leaving group (alcohol). longdom.orgpressbooks.pubmasterorganicchemistry.com

For an unsymmetrical secondary ether like Decane (B31447), 3-methoxy-, the subsequent nucleophilic attack can proceed via either an S(_N)1 or S(_N)2 mechanism, largely dictated by the structure of the alkyl groups. pressbooks.pubstudentdoctor.net Given that Decane, 3-methoxy- possesses a secondary carbon and a primary methyl group attached to the oxygen, the reaction with a strong nucleophilic acid like HBr or HI is expected to proceed via an S(_N)2 pathway. pressbooks.pubopenstax.org In this mechanism, the halide ion (e.g., I or Br) will preferentially attack the less sterically hindered methyl carbon, leading to the formation of 3-decanol and methyl halide. pressbooks.pubopenstax.org

Table 1: Representative Kinetic Data for Acid-Catalyzed Ether Hydrolysis (Note: Data presented is for analogous ether compounds due to the absence of specific data for Decane, 3-methoxy-)

Ether Substrate Acid Temperature (°C) Rate Constant (k) Activation Energy (Ea) Reference
Diethyl Ether H(_2)SO(_4) 120-160 Varies with acid concentration -9.0 ± ~2.5 cal deg(^{-1}) mole(^{-1}) (Entropy of activation) cdnsciencepub.com
tert-Butyl Formate (Ester analogue) H(^+) 22 2.7 x 10(^{-3}) M(^{-1})s(^{-1}) 59 ± 4 kJ/mol oup.com
Methyl α-(2,6-dimethoxyphenyl)vinyl ether HClO(_4) 25 2.86 M(^{-1})s(^{-1}) - cdnsciencepub.com

The rate of hydrolysis is also dependent on the stability of the potential carbocation intermediate. Although the secondary carbon in the 3-position of the decane chain could form a secondary carbocation, the S(_N)2 pathway at the methyl group is generally favored under these conditions. masterorganicchemistry.comstudentdoctor.net

Base-Catalyzed Cleavage Mechanisms

In contrast to acid-catalyzed hydrolysis, the cleavage of simple, unstrained acyclic ethers like Decane, 3-methoxy- by bases is generally not a facile process. longdom.org The alkoxide (RO) is a poor leaving group, and strong bases are required to induce cleavage, often under harsh conditions such as high temperatures. longdom.orgwikipedia.org

Mechanistically, base-catalyzed cleavage can occur via deprotonation at the carbon alpha to the ether oxygen, followed by elimination. longdom.org However, for an aliphatic ether like Decane, 3-methoxy-, the acidity of the (\alpha)-hydrogens is very low, making this pathway energetically unfavorable.

Significant base-catalyzed cleavage is more commonly observed in specific structural contexts, such as in strained cyclic ethers (e.g., epoxides) or in complex polymers like lignin (B12514952), where the electronic effects of the aromatic rings facilitate the cleavage of (\beta)-O-4 ether linkages. frontiersin.orgresearchgate.net In studies on lignin model compounds, the cleavage of the ether bond is facilitated by the formation of a stabilized intermediate, and the reaction proceeds at elevated temperatures. frontiersin.orgresearchgate.net

Table 2: Conditions for Base-Catalyzed Cleavage of Representative Ether Linkages (Note: Data is for complex ether structures, as simple ethers like Decane, 3-methoxy- are generally inert to base-catalyzed cleavage under normal conditions)

Substrate Base Temperature (°C) Products Mechanistic Insight Reference
Lignin Model (C2 (\beta)-O-4 linkage) KOH - 4-ethylsyringol, methoxy-4-hydroxyacetophenone 6-membered transition state frontiersin.org
Lignin Model (C2 (\beta)-O-4 linkage) NaOH - 4-ethylsyringol, methoxy-4-hydroxyacetophenone Higher activation barrier than KOH frontiersin.org

For Decane, 3-methoxy-, it can be concluded that base-catalyzed cleavage is not a significant reaction pathway under typical laboratory conditions.

Electrophilic and Nucleophilic Substitution Reactions on the Alkyl Chain

The alkyl chain of Decane, 3-methoxy- is essentially an alkane and, as such, is generally unreactive towards both electrophiles and nucleophiles under mild conditions. The C-H and C-C bonds are strong and nonpolar, making them poor targets for ionic reagents.

Nucleophilic Substitution: Direct nucleophilic substitution on the saturated carbon atoms of the decane chain is not feasible. Nucleophilic attack on the carbons directly bonded to the ether oxygen ((\alpha)-carbons) is also challenging without prior activation. As discussed in the acid-catalyzed hydrolysis section, the ether must first be protonated to create a good leaving group. Following protonation, a nucleophile can attack the (\alpha)-carbon. For Decane, 3-methoxy-, an S(_N)2 attack would occur at the less hindered methyl carbon, while an S(_N)1 reaction, if it were to occur, would involve the formation of a secondary carbocation at the C-3 position of the decane chain. masterorganicchemistry.comstudentdoctor.net The outcome is cleavage of the ether bond rather than substitution on the intact chain.

Electrophilic Substitution: The alkyl chain of Decane, 3-methoxy- is not susceptible to electrophilic attack due to the lack of (\pi)-electrons or highly polarized bonds that would attract electrophiles.

Radical Chemistry Involving Decane, 3-methoxy-

Radical Initiation and Propagation

Ethers can participate in radical reactions, typically initiated by heat, light, or a radical initiator. pearson.comyoutube.com The most common radical reaction involving ethers is the abstraction of a hydrogen atom from a carbon alpha to the ether oxygen. This is because the resulting (\alpha)-alkoxy radical is stabilized by resonance with the adjacent oxygen atom.

For Decane, 3-methoxy-, there are two potential sites for radical abstraction: the methyl group and the C-3 of the decane chain. The C-3 position, being a secondary carbon, is generally more susceptible to hydrogen abstraction than a primary methyl group.

Initiation: A radical initiator (In(\cdot)) abstracts a hydrogen atom from the C-3 position of the decane chain: CH(_3)CH(_2)CH(OCH(_3))(CH(_2))_6CH(_3) + In(\cdot) (\rightarrow) CH(_3)CH(_2)(\dot{C})(OCH(_3))(CH(_2))_6CH(_3) + InH

Propagation: The resulting (\alpha)-alkoxy radical can then participate in various propagation steps. For example, in the presence of a halogen like Cl(_2) or Br(_2), a radical halogenation reaction can occur: youtube.com CH(_3)CH(_2)(\dot{C})(OCH(_3))(CH(_2))_6CH(_3) + Cl(_2) (\rightarrow) CH(_3)CH(_2)CCl(OCH(_3))(CH(_2))_6CH(_3) + Cl(\cdot)

The newly formed chlorine radical can then abstract a hydrogen from another molecule of Decane, 3-methoxy-, continuing the chain reaction.

Role in Polymerization Processes as a Monomer or Solvent

As a Monomer: Simple acyclic ethers like Decane, 3-methoxy- are generally not used as monomers in polymerization reactions. Their low reactivity and lack of a polymerizable functional group (like a double bond or a strained ring) prevent them from undergoing polymerization. Polymerization of ethers is typically limited to cyclic ethers (e.g., tetrahydrofuran) via ring-opening polymerization or vinyl ethers. acs.org

As a Solvent: Ethers are commonly used as solvents in polymerization reactions due to their general inertness and good solvating properties for many monomers and polymers. researchgate.net However, their potential to participate in chain transfer reactions can influence the polymerization process. researchgate.net

A solvent molecule can undergo chain transfer by donating a hydrogen atom to the growing polymer radical, thereby terminating that chain and creating a new radical on the solvent molecule. This new radical can then initiate the growth of a new polymer chain.

For an ether like Decane, 3-methoxy-, chain transfer would likely involve the abstraction of a hydrogen atom from the C-3 position, as this forms a stabilized radical. Solvents with a high chain transfer constant tend to produce polymers with lower molecular weights. researchgate.net

Table 3: Chain Transfer Constants (C(_s)) for Various Solvents in Styrene Polymerization at 60°C (Note: Data for analogous compounds is presented to illustrate the relative reactivity of ethers as chain transfer agents.)

Solvent Chain Transfer Constant (C(_s)) x 10(^4) Reference
Benzene 0.018 acs.org
Toluene 0.125 acs.org
Isopropyl Ether 2.5 researchgate.net (Qualitative)
Tetrahydrofuran (THF) 1.8 researchgate.net (Qualitative)

The data indicates that ethers like isopropyl ether and THF have higher chain transfer constants compared to aromatic hydrocarbons, suggesting that Decane, 3-methoxy-, as a secondary ether, could also act as a chain transfer agent, potentially lowering the molecular weight of the resulting polymer.

Vi. Advanced Applications and Research Niches of Decane, 3 Methoxy

Role as a Solvent or Co-solvent in Specialized Chemical Transformations

Ethers are widely recognized for their utility as solvents in a vast array of chemical reactions due to their relative inertness and ability to solvate a range of organic compounds. researchgate.net The properties of "Decane, 3-methoxy-", featuring a non-polar decane (B31447) chain and a polar methoxy (B1213986) group, would likely make it a versatile solvent.

In the realm of stereoselective synthesis, where the three-dimensional arrangement of atoms in a molecule is crucial, the choice of solvent can significantly influence the stereochemical outcome of a reaction. Chiral ethers, for instance, have been employed as solvents to induce asymmetry in chemical transformations. mdpi.comacs.org While "Decane, 3-methoxy-" is not inherently chiral, its potential use in stereoselective synthesis could be as a non-polar, coordinating solvent in reactions involving chiral catalysts.

Research on asymmetric synthesis has shown that ether-based solvents can be crucial for the performance of organometallic reagents, such as Grignard and organolithium reagents, by disaggregating them and modulating their reactivity. mdpi.com For instance, the coordinating ability of ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to be intermediate between diethyl ether and tetrahydrofuran (B95107) (THF), influencing the rate of enantiomerization. mdpi.com Although no direct studies on "Decane, 3-methoxy-" are available, its ether functionality suggests it could play a similar role in controlling reactivity and selectivity in such reactions.

Furthermore, metal-chiral crown ethers have been developed as efficient chiral Lewis acid catalysts for asymmetric aldol (B89426) reactions in aqueous media, highlighting the importance of the ether linkages in creating a specific chiral environment around the metal center. scielo.brscielo.br This points to the potential for designing specialized ether solvents that can influence the stereochemical course of a reaction.

The solvent environment can have a profound impact on the rate of a chemical reaction. This is due to the differential solvation of the reactants and the transition state. A change in the solvent can alter the activation energy of a reaction and thus its kinetics. researchgate.net

Kinetic studies on lipase-catalyzed esterification have demonstrated that the choice of solvent is critical, especially when dealing with polar substrates. niscpr.res.in The use of a co-solvent like diethyl ether in a non-polar solvent such as n-hexane was found to significantly increase the reaction rate. niscpr.res.in This enhancement was attributed to the increased polarity of the medium, which in turn reduced the inhibition by the alcohol substrate. niscpr.res.in "Decane, 3-methoxy-", with its combination of a long non-polar alkyl chain and a polar ether group, could exhibit interesting solvation effects on reaction kinetics, potentially offering a balance between reactant solubility and transition state stabilization.

Studies on nucleophilic aromatic substitution (SNAr) reactions have also highlighted the role of the solvent in influencing reaction mechanisms and rates. frontiersin.org The ability of the solvent to stabilize intermediates through hydrogen bonding or other non-covalent interactions can be a determining factor in the reaction pathway. frontiersin.org While specific kinetic data for reactions in "Decane, 3-methoxy-" is unavailable, research on similar long-chain ethers could provide insights into its potential behavior.

Precursor in Materials Science Research

The long aliphatic chain and the ether functionality of "Decane, 3-methoxy-" make it a candidate for research as a building block in the synthesis of advanced materials.

Polyethers are a class of polymers that contain ether linkages in their main chain. They are known for their diverse properties and applications, ranging from biomedical materials to industrial lubricants. The synthesis of long-chain aliphatic polyethers is an area of active research. researchgate.netacs.org

While the direct polymerization of "Decane, 3-methoxy-" has not been reported, its structure suggests it could potentially be functionalized to act as a monomer. For instance, the synthesis of long-chain α,ω-functionalized compounds is a key step in producing long-chain aliphatic polyesters and polyamides. acs.org Similar strategies could be envisioned for creating difunctional monomers from long-chain ethers for polyether synthesis.

Methods for synthesizing polyethers include the ring-opening polymerization of cyclic ethers and Williamson ether synthesis. google.com However, for longer chain polyethers, Williamson synthesis from primary haloalkanes and alkoxides is often employed, though it can generate byproducts. google.com Research into new catalytic methods for polyether synthesis is ongoing, including the use of protic ionic salts as catalysts. google.com The incorporation of a monomer derived from "Decane, 3-methoxy-" could impart flexibility and hydrophobicity to the resulting polyether.

There is a growing interest in developing high-performance, bio-based, and environmentally friendly lubricants. Long-chain ethers have emerged as promising candidates for lubricant base oils and additives due to their favorable properties, such as low viscosity, high viscosity index, and good thermal stability. escholarship.orgosti.gov

Research has shown that long-chain branched ethers can have superior lubricant properties compared to conventional mineral oils and poly-alpha-olefins (PAOs). escholarship.orgosti.gov These ethers can be synthesized from biomass-derived building blocks through processes like reductive etherification. escholarship.org Although "Decane, 3-methoxy-" is a linear ether, its long alkyl chain suggests it could contribute to the lubricating properties of a formulation. The presence of the ether group can influence the polarity and, consequently, the adsorption of the lubricant on metal surfaces.

Studies on alkylated diphenyl ethers have demonstrated their potential as high-temperature stable lubricant fluids with excellent additive solubility. mdpi.comgoogle.com The incorporation of long alkyl chains into the ether structure allows for the tuning of viscosity and low-temperature properties. google.com Similarly, research on other long-chain esters and ethers has shown that branching in the alcohol or acid component can significantly improve low-temperature performance. cbiore.idsrce.hr

The table below summarizes the properties of some long-chain ethers synthesized for lubricant applications, illustrating the potential performance characteristics that could be expected from formulations containing similar compounds.

Table 1: Properties of Synthesized Long-Chain Ether Lubricants

Ether Compound Kinematic Viscosity at 40°C (mm²/s) Kinematic Viscosity at 100°C (mm²/s) Viscosity Index Pour Point (°C)
Ether 3c 14.5 3.6 135 -21
Ether 3d 18.9 4.4 145 -24
Ether 3e 24.1 5.3 150 -27
Ether 3f 30.2 6.2 155 -30
Ether 3g 37.4 7.2 160 -33
Ether 3h 45.8 8.3 165 -36
Ether 3i 55.4 9.5 170 -39
PAO 4 16.8 3.9 120 -57

Data sourced from a study on biomass-based automotive lubricants. escholarship.org

The addition of oxygenated compounds, including ethers, to gasoline and diesel fuels is a well-established strategy to improve combustion efficiency and reduce harmful emissions. cbiore.idmdpi.comcapes.gov.brnih.gov The oxygen content in these additives promotes more complete combustion, leading to lower emissions of carbon monoxide (CO), unburned hydrocarbons (HC), and particulate matter (PM). ijrer.comnih.gov

A variety of ethers have been investigated as fuel additives. Short-chain ethers like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) have been used in gasoline to boost octane (B31449) and reduce emissions. nih.gov For diesel fuels, longer-chain ethers are of interest. Diethyl ether (DEE) has been studied as a cetane improver and for its potential to reduce smoke and NOx emissions. ijrer.comdergipark.org.tr Polyoxymethylene dimethyl ethers (PODE) are also being explored as sustainable diesel additives. mdpi.com

A recent study designed and synthesized a C11 branched ether, 4-butoxyheptane, as a diesel bio-blendstock. pnas.org This compound exhibited a significant increase in cetane number and a reduction in sooting tendency compared to petrodiesel. pnas.org While no specific combustion data for "Decane, 3-methoxy-" is available, its C11 backbone and oxygen content suggest it could have a positive impact on diesel fuel combustion. Its properties would need to be evaluated to determine its effects on cetane number, lubricity, and emission profiles.

The table below presents a comparison of properties for diesel fuel and a blend containing a C11 ether, illustrating the potential impact of such additives.

Table 2: Comparison of Fuel Properties

Property Base Diesel 20 vol% 4-butoxyheptane in Diesel
Derived Cetane Number 45.6 47.9
Yield Sooting Index 215 173
Lower Heating Value (MJ/kg) 42.9 40.0

Development as a Probe Molecule in Reaction Mechanism Studies

Probe molecules are chemical species with specific properties that are introduced into a reaction to help elucidate the mechanism. By tracking the fate of the probe molecule—how it reacts, what products it forms, or how it is altered by the reaction environment—researchers can gain insight into reaction intermediates, transition states, and pathways.

Despite the utility of ethers and alkanes in various chemical studies, a thorough search of scientific literature did not yield any specific instances of "Decane, 3-methoxy-" being developed or used as a probe molecule for investigating reaction mechanisms.

Applications in Separation Science and Extraction Processes

Separation science involves the isolation and purification of chemical compounds from a mixture. Techniques often rely on the differential partitioning of components between two phases.

Stationary Phase Component in Chromatographic Research

In chromatography, the stationary phase is the immobile material through which the mobile phase and the sample pass. The chemical nature of the stationary phase is critical as its interactions with the sample components dictate the separation. Stationary phases can be solid or a liquid coated on a solid support.

There is no available research that describes the use of "Decane, 3-methoxy-" as a component of a stationary phase in any form of chromatographic research.

Solvent for Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction (LLE) is a separation technique that relies on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The choice of the organic solvent is crucial for efficient extraction and depends on its polarity, density, and immiscibility with water.

While its ether functional group and long alkyl chain suggest specific solubility characteristics, no studies have been published that document the application of "Decane, 3-methoxy-" as a primary or co-solvent in liquid-liquid extraction methodologies.

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies involve synthesizing a series of derivatives of a parent molecule and evaluating them for a specific biological or chemical activity. By systematically altering the structure, researchers can identify the key chemical features (pharmacophores) responsible for the observed activity.

A review of the literature did not find any research focused on the design and synthesis of derivatives of "Decane, 3-methoxy-" for the purpose of conducting structure-activity relationship studies.

Vii. Future Directions and Emerging Research Avenues for Decane, 3 Methoxy

Integration with Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch processing, offering enhanced safety, efficiency, and scalability. The integration of "Decane, 3-methoxy-" synthesis into a flow chemistry framework could be a significant research direction. A hypothetical flow process could involve the continuous feeding of decan-3-ol and a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, into a heated microreactor packed with a solid-phase base.

Potential Research Focus:

Reaction Optimization: A key area of investigation would be the optimization of reaction parameters within a continuous-flow setup. This would involve studying the effects of flow rate, temperature, pressure, and stoichiometry on reaction yield and purity.

Catalyst Development: Research could focus on developing novel heterogeneous catalysts that are stable and efficient under continuous-flow conditions for the methylation of secondary alcohols like decan-3-ol.

In-line Purification: The development of in-line purification modules to continuously separate the "Decane, 3-methoxy-" product from unreacted starting materials and byproducts would be a critical aspect of this research.

A comparative table illustrating the potential advantages of a flow synthesis approach for "Decane, 3-methoxy-" over traditional batch methods is presented below.

FeatureTraditional Batch SynthesisHypothetical Flow Synthesis
Heat Transfer Inefficient, potential for localized hot spotsHighly efficient, precise temperature control
Safety Handling of large quantities of reagentsSmall reaction volumes, enhanced safety
Scalability Difficult and non-linearStraightforward by extending operation time
Reaction Time Typically hours to daysPotentially minutes
Product Purity May require extensive purificationHigher purity achievable in-line

Sustainable Synthesis and Green Chemistry Principles

The principles of green chemistry are increasingly integral to modern chemical synthesis. Future research on "Decane, 3-methoxy-" should prioritize the development of sustainable synthetic routes.

Potential Green Chemistry Approaches:

Renewable Feedstocks: Investigating the synthesis of the decane (B31447) backbone from renewable sources, such as fatty acids derived from plant oils, would be a primary goal.

Green Methylating Agents: Exploring the use of greener methylating agents, such as dimethyl carbonate, which is less toxic than traditional reagents, would be a significant advancement.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste. The Williamson ether synthesis, a common method for preparing ethers, could be optimized to improve its atom economy.

The table below outlines potential green chemistry improvements for the synthesis of "Decane, 3-methoxy-".

Green Chemistry PrincipleTraditional ApproachPotential Sustainable Alternative
Starting Materials Petroleum-based decan-3-olDecan-3-ol derived from biomass
Reagents Use of stoichiometric amounts of strong basesCatalytic amounts of a recyclable base
Solvents Use of volatile organic compounds (VOCs)Application of solvent-free conditions or green solvents
Energy Consumption High-temperature reflux for extended periodsMicrowave-assisted synthesis or lower temperature catalytic processes

Exploration in Advanced Energy Storage Materials Research

The field of energy storage is in constant search of novel materials to improve the performance and safety of batteries and supercapacitors. The properties of ethers like "Decane, 3-methoxy-" suggest they could be explored as components in electrolyte formulations for next-generation energy storage devices.

Hypothetical Roles in Energy Storage:

Electrolyte Solvent: The long alkyl chain of "Decane, 3-methoxy-" could impart a high boiling point and low volatility, which are desirable properties for safer battery electrolytes. The ether functional group can solvate lithium ions, a necessary characteristic for an electrolyte solvent.

Electrolyte Additive: Even in small quantities, "Decane, 3-methoxy-" could potentially be used as an electrolyte additive to improve the stability of the solid-electrolyte interphase (SEI) on the anode of lithium-ion batteries, potentially leading to longer cycle life.

Research in this area would involve the electrochemical characterization of electrolytes containing "Decane, 3-methoxy-".

PropertyRelevance to Energy StoragePotential Contribution of Decane, 3-methoxy-
Ionic Conductivity Facilitates ion transport between electrodesThe ether oxygen could coordinate with cations, but the long alkyl chain might impede ion mobility. This trade-off would require investigation.
Electrochemical Stability Window Determines the operating voltage of the deviceThe saturated alkyl structure suggests it could be stable at high voltages, a key area for experimental verification.
Safety High flash point and low volatility are crucialThe C11 backbone would likely result in a higher flash point compared to conventional short-chain ether solvents.

Development of Novel Analytical Probes Utilizing Decane, 3-methoxy- Scaffolds

The development of new analytical probes for the detection and quantification of specific analytes is a cornerstone of analytical chemistry. The "Decane, 3-methoxy-" structure could serve as a scaffold for the design of novel probes.

Potential Applications as Analytical Probes:

Chromatography: "Decane, 3-methoxy-" could be explored as a novel stationary phase in gas chromatography (GC) or high-performance liquid chromatography (HPLC) for the separation of nonpolar analytes.

Fluorescent Probes: By functionalizing the decane backbone with a fluorophore, it might be possible to create probes where the methoxy (B1213986) group acts as a recognition site for specific analytes, leading to a change in fluorescence upon binding.

The design of such probes would be a highly synthetic challenge, requiring multi-step organic synthesis to introduce the necessary functional groups onto the "Decane, 3-methoxy-" scaffold.

Analytical TechniquePotential Role of Decane, 3-methoxy-Research Objective
Gas Chromatography (GC) As a component of a novel stationary phaseTo achieve unique selectivity for the separation of complex mixtures of nonpolar compounds.
Liquid Chromatography (HPLC) As a bonded phase on a solid supportTo develop new reversed-phase columns with different hydrophobic characteristics.
Fluorescence Spectroscopy As the core structure of a molecular probeTo design a sensor where analyte binding at the methoxy group induces a measurable change in fluorescence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.